M-31850

Description

Properties

IUPAC Name |

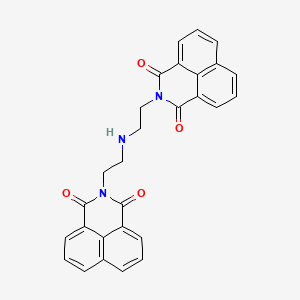

2-[2-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethylamino]ethyl]benzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21N3O4/c32-25-19-9-1-5-17-6-2-10-20(23(17)19)26(33)30(25)15-13-29-14-16-31-27(34)21-11-3-7-18-8-4-12-22(24(18)21)28(31)35/h1-12,29H,13-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLUIYHKSADQOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCNCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

M-31850: A Deep Dive into its Mechanism of Action as a β-Hexosaminidase Inhibitor and Pharmacological Chaperone

For Researchers, Scientists, and Drug Development Professionals

Abstract

M-31850 is a potent, selective, and competitive inhibitor of β-hexosaminidase (Hex), with significant potential as a pharmacological chaperone for the treatment of GM2 gangliosidoses, such as Tay-Sachs and Sandhoff diseases. This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways and experimental workflows.

Introduction to this compound and its Therapeutic Target

This compound is a naphthalimide derivative that has been identified as a powerful inhibitor of human β-hexosaminidase A (HexA) and B (HexB).[1][2] These enzymes are critical for the lysosomal degradation of GM2 gangliosides. Genetic mutations in the genes encoding the α- (HEXA) and β- (HEXB) subunits of these enzymes can lead to their misfolding, retention in the endoplasmic reticulum (ER), and subsequent degradation. This results in the accumulation of GM2 gangliosides, causing severe neurodegenerative disorders like Tay-Sachs and Sandhoff diseases.[3] this compound's mechanism of action is twofold: direct enzymatic inhibition and, more importantly, acting as a pharmacological chaperone to rescue mutant enzyme function.

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory potency of this compound has been quantified through various enzymatic assays. The following tables summarize the key inhibition constants (IC50 and Ki) against different forms of β-hexosaminidase.

Table 1: IC50 Values of this compound against Human Hexosaminidase Isozymes

| Enzyme | IC50 (µM) |

| Human HexA | 6.0 |

| Human HexB | 3.1 |

Data sourced from MedchemExpress.[1][2]

Table 2: Ki and IC50 Values of this compound against Various Species' Hexosaminidases

| Enzyme | Constant | Value (µM) |

| Human Hex (general) | Ki | 0.8 |

| OfHex2 (β-N-acetyl-D-hexosaminidase) | Ki | 2.5 |

| Jack Bean Hex (JBHex) | IC50 | 280 |

| Streptomyces plicatus Hex (SpHex) | IC50 | >500 |

Data sourced from MedchemExpress.

Mechanism of Action: Competitive Inhibition

This compound functions as a classic competitive inhibitor of β-hexosaminidase. This mode of inhibition is characterized by the inhibitor binding to the active site of the enzyme, thereby competing with the natural substrate. Kinetically, this results in an increase in the Michaelis constant (Km), while the maximum velocity (Vmax) of the reaction remains unchanged. This is because the inhibition can be overcome by increasing the substrate concentration.

Visualizing Competitive Inhibition: The Lineweaver-Burk Plot

The competitive inhibition kinetics of this compound can be visualized using a Lineweaver-Burk plot, which is a double reciprocal representation of the Michaelis-Menten equation. In the presence of a competitive inhibitor like this compound, the y-intercept (1/Vmax) remains the same, while the x-intercept (-1/Km) shifts closer to the origin, indicating an increased apparent Km.

Caption: Representative Lineweaver-Burk plot illustrating the competitive inhibition of β-hexosaminidase by this compound.

Pharmacological Chaperone Activity

Beyond its direct inhibitory effect, this compound acts as a pharmacological chaperone, which is particularly relevant for treating genetic disorders like Tay-Sachs disease where mutations lead to unstable, misfolded enzymes.

The Chaperoning Mechanism

In the neutral pH environment of the endoplasmic reticulum, this compound binds to the active site of the misfolded mutant HexA. This binding stabilizes the enzyme's conformation, allowing it to pass the ER's quality control system and be trafficked to the Golgi apparatus for further processing and eventual transport to the lysosome. Once in the acidic environment of the lysosome, the increased concentration of the natural substrate (GM2 ganglioside) and the lower pH likely facilitate the dissociation of this compound, allowing the now correctly localized and folded enzyme to perform its catalytic function.

References

M-31850: A Potent β-Hexosaminidase Inhibitor for Research and Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

M-31850 is a potent, selective, and cell-permeable competitive inhibitor of β-hexosaminidase (Hex), a critical lysosomal enzyme. This document provides a comprehensive technical overview of this compound, including its mechanism of action, inhibitory activity, and its potential as a pharmacological chaperone for lysosomal storage disorders such as Tay-Sachs and Sandhoff disease. Detailed experimental protocols for assessing β-hexosaminidase activity and the effects of this compound are also presented.

Introduction to β-Hexosaminidase

β-Hexosaminidase is a vital lysosomal glycoside hydrolase that plays a crucial role in the catabolism of glycoconjugates. It exists in several isoforms, with Hexosaminidase A (Hex A), a heterodimer of α and β subunits, and Hexosaminidase B (Hex B), a homodimer of β subunits, being the most prominent.[1] These enzymes are responsible for the removal of terminal N-acetylgalactosamine and N-acetylglucosamine residues from various substrates, including gangliosides, glycoproteins, and glycosaminoglycans.

Deficiencies in β-hexosaminidase activity, due to mutations in the corresponding HEXA and HEXB genes, lead to a group of devastating lysosomal storage disorders.[1] Mutations in the HEXA gene cause Tay-Sachs disease, characterized by the accumulation of GM2 ganglioside primarily in the neurons.[1][2] Mutations in the HEXB gene result in Sandhoff disease, which involves the accumulation of GM2 ganglioside and other glycoconjugates in various tissues.[3]

Recent research has also uncovered a role for β-hexosaminidase in the innate immune response, where it can function as a peptidoglycan hydrolase to combat bacterial infections. Furthermore, studies suggest that microglia secrete β-hexosaminidase, which is then taken up by neurons, highlighting its importance in maintaining neuronal health.

This compound: A Competitive Inhibitor of β-Hexosaminidase

This compound is a bisnaphthalimide compound that has been identified as a potent, selective, and competitive inhibitor of human β-hexosaminidase. Its cell-permeable nature allows it to be used in cell-based assays and potentially as a therapeutic agent.

Mechanism of Action

This compound functions as a classic competitive inhibitor of β-hexosaminidase. This means that it binds to the active site of the enzyme, thereby competing with the natural substrate. Kinetically, this is observed as an increase in the Michaelis constant (Km) with no change in the maximum velocity (Vmax) of the enzymatic reaction.

Beyond simple inhibition, this compound acts as a pharmacological chaperone for certain mutant forms of Hex A. In some cases of Tay-Sachs disease, mutations lead to misfolding of the Hex A protein in the endoplasmic reticulum (ER), preventing its proper trafficking to the lysosome. By binding to the active site of the misfolded enzyme, this compound can stabilize its conformation, allowing it to pass the ER quality control system and be transported to the lysosome, where it can exert some residual activity. This chaperone effect has been demonstrated to increase the half-life of mutant Hex A in cells derived from patients with Adult Tay-Sachs disease (ATSD).

Quantitative Inhibitory Activity

The inhibitory potency of this compound against various forms of β-hexosaminidase has been quantified and is summarized in the table below.

| Target Enzyme | Parameter | Value | Reference |

| Human Hexosaminidase A (Hex A) | IC50 | 6.0 µM | |

| Human Hexosaminidase B (Hex B) | IC50 | 3.1 µM | |

| β-N-acetyl-D-hexosaminidase (OfHex2) | Ki | 2.5 µM | |

| Hexosaminidase (unspecified) | Ki | 0.8 µM | |

| Jack Bean Hexosaminidase (JBHex) | IC50 | 280 µM | |

| Streptomyces plicatus Hexosaminidase (SpHex) | IC50 | >500 µM |

Experimental Protocols

The following sections detail standardized protocols for assessing β-hexosaminidase activity and evaluating the inhibitory effects of compounds like this compound.

Fluorometric β-Hexosaminidase Activity Assay

This assay provides a sensitive method for measuring β-hexosaminidase activity in cell lysates or purified enzyme preparations.

Materials:

-

96-well black microtiter plate

-

Fluorometric microplate reader (Excitation: 365 nm, Emission: 450 nm)

-

β-Hexosaminidase samples (cell lysates, purified enzyme)

-

This compound or other inhibitors

-

Assay Buffer (e.g., 0.1 M citrate-phosphate buffer, pH 4.1)

-

Substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (MUG) stock solution

-

Stop Solution (e.g., 0.25 M glycine buffer, pH 10.4)

Procedure:

-

Sample Preparation: Prepare serial dilutions of this compound in Assay Buffer.

-

Reaction Setup: In a 96-well plate, add 50 µL of the β-hexosaminidase sample to each well.

-

Inhibitor Addition: Add a small volume (e.g., 1-5 µL) of the this compound dilutions or vehicle control to the appropriate wells. Incubate for a predetermined time (e.g., 15 minutes) at 37°C.

-

Initiate Reaction: Add 50 µL of the MUG substrate solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.

-

Stop Reaction: Add 100 µL of Stop Solution to each well.

-

Measurement: Read the fluorescence on a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Colorimetric β-Hexosaminidase Activity Assay

This method offers an alternative to the fluorometric assay, using a chromogenic substrate.

Materials:

-

96-well clear, flat-bottom microtiter plate

-

Spectrophotometric microplate reader (405 nm)

-

β-Hexosaminidase samples

-

This compound or other inhibitors

-

Assay Buffer

-

Substrate: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc)

-

Stop Reagent (e.g., sodium carbonate solution)

Procedure:

-

Sample and Inhibitor Preparation: As described in the fluorometric assay.

-

Reaction Setup: Add 20 µL of the β-hexosaminidase sample and varying concentrations of this compound to the wells.

-

Initiate Reaction: Add 80 µL of the pNP-GlcNAc substrate solution to each well.

-

Incubation: Incubate at 37°C for 30 minutes.

-

Stop Reaction: Add 100 µL of Stop Reagent to each well.

-

Measurement: Read the absorbance at 405 nm.

-

Data Analysis: Determine the IC50 value of this compound.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be used to verify the direct binding of this compound to β-hexosaminidase in a cellular context.

Procedure:

-

Cell Treatment: Treat cultured cells (e.g., fibroblasts from Tay-Sachs patients) with this compound or a vehicle control.

-

Heating: Heat the cell lysates at a range of temperatures (e.g., 40-60°C).

-

Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

-

Detection: Analyze the amount of soluble β-hexosaminidase remaining in the supernatant at each temperature using Western blotting or an activity assay.

-

Analysis: The binding of this compound is expected to stabilize β-hexosaminidase, resulting in a higher melting temperature compared to the vehicle-treated control.

Signaling and Disease Relevance

The primary role of β-hexosaminidase is within the lysosome, where it participates in the stepwise degradation of complex molecules. A deficiency of Hex A disrupts the lysosomal degradation pathway of GM2 gangliosides.

Conclusion

This compound is a valuable research tool for studying the function and inhibition of β-hexosaminidase. Its competitive inhibitory activity and function as a pharmacological chaperone make it a compound of interest for developing therapies for lysosomal storage disorders like Tay-Sachs and Sandhoff diseases. The experimental protocols provided herein offer a framework for researchers to investigate the effects of this compound and other potential inhibitors of β-hexosaminidase in both biochemical and cellular contexts. Further preclinical studies are warranted to explore the full therapeutic potential of this compound.

References

M-31850 for Tay-Sachs Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tay-Sachs disease is a devastating neurodegenerative lysosomal storage disorder characterized by the deficiency of the β-hexosaminidase A (Hex A) enzyme, leading to the accumulation of GM2 gangliosides in the brain and nerve cells. M-31850 is a potent and selective inhibitor of β-hexosaminidase that functions as a pharmacological chaperone, a promising therapeutic strategy for Tay-Sachs disease. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant biological pathways.

Introduction to this compound

This compound is a small molecule inhibitor of β-hexosaminidase A (Hex A) and β-hexosaminidase B (Hex B).[1] In the context of Tay-Sachs disease, which is caused by mutations in the HEXA gene that lead to misfolding and premature degradation of the Hex A enzyme, this compound acts as a pharmacological chaperone. By binding to the misfolded Hex A enzyme in the endoplasmic reticulum (ER), this compound stabilizes its conformation, facilitating its proper trafficking to the lysosome and thereby increasing the residual enzyme activity.[2][3] This chaperone effect has the potential to rescue enzyme function and ameliorate the disease phenotype.

Quantitative Data

The following tables summarize the key in vitro efficacy and inhibitory constants for this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | This compound Concentration | Observed Effect | Reference |

| Infantile Sandhoff Disease (ISD) Fibroblasts | Dose-dependent | Increase in MUG hydrolysis (Hex S levels) | [3] |

| Adult Tay-Sachs Disease (ATSD) Fibroblasts | 0.002 mM | ~3-fold increase in Hex A protein and enzyme activity in lysosomes | [2] |

| Adult Tay-Sachs Disease (ATSD) Fibroblasts | Not specified | More than two-fold increase in the half-life of mutant Hex A at 44°C |

Table 2: Inhibitory Constants of this compound

| Target Enzyme | IC50 | Ki | Reference |

| Human Hexosaminidase A (Hex A) | 6.0 µM | 0.8 µM | |

| Human Hexosaminidase B (Hex B) | 3.1 µM | Not Reported | |

| Jack Bean Hexosaminidase (JBHex) | 280 µM | Not Reported | |

| Streptomyces plicatus Hexosaminidase (SpHex) | >500 µM | Not Reported | |

| β-N-acetyl-D-hexosaminidase OfHex2 | Not Reported | 2.5 µM |

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is as a pharmacological chaperone for the mutant Hex A enzyme. This process is intrinsically linked to the cellular quality control system, particularly the unfolded protein response (UPR) and endoplasmic reticulum-associated degradation (ERAD).

In Tay-Sachs disease, mutations in the HEXA gene lead to the production of a misfolded α-subunit of the Hex A enzyme. This misfolded protein is recognized by the ER quality control machinery and targeted for degradation by the ERAD pathway, preventing it from reaching the lysosome where it would normally function.

This compound, as a competitive inhibitor, binds to the active site of the misfolded Hex A α-subunit within the ER. This binding stabilizes the protein's conformation, allowing it to evade ERAD and traffic through the Golgi apparatus to the lysosome. Once in the acidic environment of the lysosome, the lower pH and the presence of the natural substrate (GM2 ganglioside) are thought to facilitate the dissociation of this compound, allowing the now correctly localized and folded Hex A to catabolize the accumulated GM2 ganglioside.

Experimental Protocols

Treatment of Tay-Sachs Fibroblasts with this compound

This protocol describes the general procedure for treating patient-derived fibroblasts with this compound to assess its chaperone activity.

Materials:

-

Tay-Sachs patient-derived fibroblasts (e.g., from Coriell Institute)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound (stored as a stock solution in DMSO at -20°C)

-

DMSO (vehicle control)

-

Cell culture plates (e.g., 6-well or 12-well)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Seed Tay-Sachs fibroblasts in cell culture plates at a density that allows for several days of growth without reaching confluency.

-

Allow cells to adhere and grow for 24 hours.

-

Prepare fresh complete medium containing the desired final concentration of this compound. A dose-response experiment is recommended, with concentrations ranging from low micromolar to the upper limit of solubility or non-toxicity. Also, prepare a vehicle control medium with an equivalent concentration of DMSO.

-

Remove the existing medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.

-

Incubate the cells for a period of 3 to 5 days to allow for this compound to exert its chaperone effect and for the stabilized Hex A to accumulate.

-

After the incubation period, harvest the cells for downstream analysis, such as a β-hexosaminidase activity assay or Western blotting.

β-Hexosaminidase A Activity Assay

This fluorometric assay is used to quantify the enzymatic activity of Hex A in cell lysates.

Materials:

-

Cell lysate from this compound-treated and control fibroblasts

-

Lysis buffer (e.g., 10 mM sodium phosphate buffer, pH 6.0, with 0.1% Triton X-100)

-

4-Methylumbelliferyl-N-acetyl-β-D-glucosamine-6-sulfate (MUGS), a specific substrate for Hex A

-

Stop solution (e.g., 0.5 M glycine-carbonate buffer, pH 10.5)

-

96-well black microplate

-

Fluorometer (Excitation: 365 nm, Emission: 450 nm)

-

4-Methylumbelliferone (4-MU) standard for calibration curve

Procedure:

-

Prepare cell lysates by incubating the harvested cells in lysis buffer on ice, followed by centrifugation to pellet cell debris. Determine the protein concentration of the supernatant.

-

In a 96-well black microplate, add a standardized amount of protein from each cell lysate to individual wells.

-

Prepare a reaction mixture by diluting the MUGS substrate in an appropriate buffer (e.g., 0.1 M citrate-phosphate buffer, pH 4.4).

-

Initiate the enzymatic reaction by adding the MUGS reaction mixture to each well containing cell lysate.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution to each well.

-

Measure the fluorescence of the liberated 4-MU using a fluorometer.

-

Calculate the Hex A activity by comparing the fluorescence readings to a 4-MU standard curve and normalizing to the protein concentration of the cell lysate.

GM2 Ganglioside Quantification

This method allows for the quantification of accumulated GM2 ganglioside in fibroblasts.

Materials:

-

Cell pellets from this compound-treated and control fibroblasts

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

High-performance thin-layer chromatography (HPTLC) plates

-

HPTLC developing solvent (e.g., chloroform:methanol:0.25% aqueous CaCl2)

-

Resorcinol reagent for visualization

-

Densitometer for quantification

-

Purified GM2 ganglioside standard

Procedure:

-

Extract total lipids from the cell pellets using a chloroform:methanol extraction method.

-

Separate the gangliosides from other lipids using a partitioning step.

-

Spot the extracted gangliosides and a serial dilution of the GM2 ganglioside standard onto an HPTLC plate.

-

Develop the HPTLC plate in the developing solvent to separate the different ganglioside species.

-

After development, visualize the gangliosides by spraying the plate with the resorcinol reagent and heating.

-

Quantify the GM2 ganglioside bands by densitometry, using the standard curve generated from the purified GM2 standard.

Experimental Workflows

The following diagram illustrates a typical workflow for the preclinical evaluation of a pharmacological chaperone like this compound for Tay-Sachs disease.

Conclusion

This compound represents a promising pharmacological chaperone for the treatment of Tay-Sachs disease. Its ability to stabilize mutant Hex A, increase its lysosomal activity, and consequently reduce GM2 ganglioside accumulation has been demonstrated in preclinical models. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and other pharmacological chaperones for Tay-Sachs and related lysosomal storage disorders. Further studies are warranted to evaluate its in vivo efficacy, pharmacokinetics, and safety profile to pave the way for potential clinical applications.

References

- 1. β-Hexosaminidase Inhibitor - CAS 281224-40-6 - Calbiochem | 376820 [merckmillipore.com]

- 2. Pharmacological Enhancement of β-Hexosaminidase Activity in Fibroblasts from Adult Tay-Sachs and Sandhoff Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HIGH-THROUGHPUT SCREENING FOR NOVEL HUMAN LYSOSOMAL BETA-N-ACETYL HEXOSAMINIDASE INHIBITORS ACTING AS PHARMACOLOGICAL CHAPERONES - PMC [pmc.ncbi.nlm.nih.gov]

M-31850: A Technical Guide to its Role as a Pharmacological Chaperone for β-Hexosaminidase

For Researchers, Scientists, and Drug Development Professionals

Abstract

GM2 gangliosidoses, including Tay-Sachs and Sandhoff diseases, are devastating lysosomal storage disorders arising from mutations in the HEXA or HEXB genes, respectively. These mutations lead to a deficiency in the β-hexosaminidase A (Hex A) enzyme, resulting in the neurotoxic accumulation of GM2 ganglioside. Many of the mutations associated with late-onset forms of these diseases do not directly impact the catalytic site of the enzyme but rather cause protein misfolding and instability, leading to premature degradation by the endoplasmic reticulum's quality control machinery. Pharmacological chaperones (PCs) represent a promising therapeutic strategy for these conformational diseases. PCs are small molecules that bind to and stabilize mutant proteins, facilitating their proper folding and trafficking to the lysosome. This technical guide provides an in-depth overview of M-31850, a potent and selective competitive inhibitor of β-hexosaminidase, and its role as a pharmacological chaperone. We will detail its mechanism of action, present key quantitative data, outline experimental protocols for its evaluation, and visualize its functional pathways.

Introduction to Pharmacological Chaperone Therapy

Pharmacological chaperone therapy is an innovative approach for treating genetic diseases caused by protein misfolding.[1] Unlike enzyme replacement therapy, which introduces a functional version of the deficient protein, PCs are small molecules that permeate cell membranes and bind to specific, endogenously produced mutant enzymes.[2] This binding event stabilizes the protein's conformation, allowing it to pass the stringent quality control checks of the endoplasmic reticulum (ER) and be trafficked to its correct cellular location, such as the lysosome.[2][3] For lysosomal storage disorders, an ideal PC would exhibit high affinity for the target enzyme at the neutral pH of the ER to facilitate folding and trafficking, and a lower affinity at the acidic pH of the lysosome to allow for its dissociation and subsequent substrate metabolism by the now-functional enzyme.

This compound: A Novel Pharmacological Chaperone for β-Hexosaminidase

This compound is a non-carbohydrate-based, bis-naphthalimide derivative identified through high-throughput screening as a potent, selective, and competitive inhibitor of β-hexosaminidase (Hex).[4] Its ability to bind to the active site of Hex allows it to act as a molecular scaffold, stabilizing the enzyme and promoting its proper folding.

Mechanism of Action

The primary mechanism of action for this compound as a pharmacological chaperone is the stabilization of mutant Hex A, the enzyme deficient in Tay-Sachs and Sandhoff diseases. By binding to the enzyme in the endoplasmic reticulum, this compound facilitates its correct conformational folding. This allows the stabilized enzyme to evade ER-associated degradation (ERAD) and be trafficked through the Golgi apparatus to the lysosomes. Once in the acidic environment of the lysosome, the competitive nature of this compound's binding and the high concentration of the accumulated substrate (GM2 ganglioside) are thought to facilitate its displacement, allowing the rescued enzyme to perform its catalytic function. Studies have shown that this compound can increase the half-life of mutant Hex A more than two-fold at elevated temperatures, demonstrating its stabilizing effect.

Quantitative Data

The efficacy and potency of this compound have been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative findings.

| Target | Parameter | Value | Reference |

| Human Hexosaminidase A (Hex A) | IC50 | 6.0 µM | |

| Human Hexosaminidase B (Hex B) | IC50 | 3.1 µM | |

| Insect β-N-acetyl-D-hexosaminidase (OfHex2) | Ki | 2.5 µM | |

| Human Hexosaminidase (General) | Ki | 0.8 µM | |

| Jack Bean Hexosaminidase (JBHex) | IC50 | 280 µM | |

| Streptomyces plicatus Hexosaminidase (SpHex) | IC50 | >500 µM | |

| Table 1: In Vitro Inhibitory Activity of this compound. |

| Cell Line | Treatment | Effect | Reference |

| Infantile Sandhoff Disease (ISD) Fibroblasts | This compound | Dose-dependent increase in MUG hydrolysis (Hex S levels) | |

| Adult Tay-Sachs Disease (ATSD) Fibroblasts | This compound | > 2-fold increase in the half-life of mutant Hex A at 44°C | |

| Table 2: Cellular Efficacy of this compound. |

Experimental Protocols

The identification and validation of this compound as a pharmacological chaperone involved a series of robust experimental procedures. Detailed below are representative protocols for the key assays.

High-Throughput Screening (HTS) for β-Hexosaminidase Inhibitors

This protocol describes a fluorescence-based enzyme assay suitable for HTS to identify inhibitors of purified human β-hexosaminidase.

Materials:

-

Purified human placental β-hexosaminidase A

-

4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG) substrate

-

Assay buffer (e.g., citrate-phosphate buffer, pH 4.5)

-

Stop solution (e.g., glycine-carbonate buffer, pH 10.5)

-

Compound library (e.g., Maybridge library) dissolved in DMSO

-

384-well black, clear-bottom microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a working solution of purified Hex A in assay buffer.

-

Dispense a small volume (e.g., 10 µL) of the Hex A solution into each well of a 384-well plate.

-

Add a small volume (e.g., 50 nL) of each compound from the library to the respective wells using a robotic liquid handler. The final concentration of the compounds is typically in the low micromolar range (e.g., 10 µM). Include appropriate controls (DMSO for negative control, known inhibitor for positive control).

-

Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding a specific volume (e.g., 10 µL) of the MUG substrate solution to each well. The final substrate concentration should be near the Km value to ensure sensitivity to competitive inhibitors.

-

Monitor the increase in fluorescence (Excitation: ~360 nm, Emission: ~450 nm) over time in a kinetic mode using a fluorescence plate reader.

-

Alternatively, for an endpoint assay, allow the reaction to proceed for a set time (e.g., 30 minutes) and then add a stop solution to terminate the reaction and maximize the fluorescence of the 4-methylumbelliferone product.

-

Identify "hits" as compounds that significantly reduce the rate of MUG hydrolysis compared to the DMSO control.

Cell-Based Assay for Pharmacological Chaperone Activity

This protocol is designed to evaluate the ability of "hit" compounds from the HTS to increase the intracellular activity of mutant Hex A in patient-derived fibroblasts.

Materials:

-

Human fibroblast cell lines from patients with late-onset Tay-Sachs or Sandhoff disease

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

-

Test compounds (e.g., this compound) dissolved in DMSO

-

Cell lysis buffer (e.g., 0.1% Triton X-100 in distilled water)

-

MUG substrate solution in citrate buffer (pH 4.5)

-

Protein assay reagent (e.g., BCA kit)

-

Multi-well cell culture plates (e.g., 24-well plates)

-

Fluorescence plate reader

Procedure:

-

Seed patient-derived fibroblasts into multi-well plates and allow them to adhere and grow to a confluent monolayer.

-

Treat the cells with various concentrations of the test compound (e.g., this compound) or DMSO (vehicle control) in fresh culture medium.

-

Incubate the cells for an extended period (e.g., 3-5 days) to allow for compound uptake, enzyme stabilization, and trafficking.

-

After the incubation period, wash the cells with phosphate-buffered saline (PBS) to remove the compound from the medium.

-

Lyse the cells by adding cell lysis buffer to each well and incubating for a short period on ice.

-

Collect the cell lysates and clarify by centrifugation.

-

Determine the total protein concentration in each lysate using a standard protein assay.

-

Measure the Hex A activity in the lysates by adding the MUG substrate solution and monitoring the fluorescence as described in the HTS protocol. Normalize the enzyme activity to the total protein concentration.

-

A compound is considered an effective pharmacological chaperone if it produces a statistically significant, dose-dependent increase in Hex A activity compared to the DMSO-treated control cells.

Concluding Remarks and Future Directions

This compound stands as a proof-of-concept for the discovery of non-carbohydrate-based pharmacological chaperones for GM2 gangliosidoses through high-throughput screening. Its ability to act as a competitive inhibitor and stabilize mutant β-hexosaminidase A in patient-derived cells highlights its potential as a therapeutic lead. However, searches for clinical trials of this compound have not yielded any results, suggesting that its development may have been discontinued or is in a very early preclinical stage.

The future of pharmacological chaperone therapy for Tay-Sachs and Sandhoff diseases will likely involve the discovery of novel, more potent, and highly specific compounds. A key challenge is to identify chaperones that are not inhibitory in the lysosome, or that have a highly favorable pH-dependent binding profile. Furthermore, combination therapies, where a pharmacological chaperone is used in conjunction with other approaches like substrate reduction therapy or gene therapy, may offer synergistic benefits and represent a promising avenue for future research. The methodologies outlined in this guide provide a robust framework for the continued discovery and development of the next generation of pharmacological chaperones for these and other devastating lysosomal storage disorders.

References

- 1. Pharmacological chaperone therapy for lysosomal storage diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Treating lysosomal storage diseases with pharmacological chaperones: from concept to clinics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HIGH-THROUGHPUT SCREENING FOR NOVEL HUMAN LYSOSOMAL BETA-N-ACETYL HEXOSAMINIDASE INHIBITORS ACTING AS PHARMACOLOGICAL CHAPERONES - PMC [pmc.ncbi.nlm.nih.gov]

M-31850: A Potential Pharmacological Chaperone for Lysosomal Storage Disorders

An In-depth Technical Guide on the Mechanism and Preclinical Evaluation of M-31850 for GM2 Gangliosidoses

Introduction

Lysosomal storage disorders (LSDs) are a group of over 50 rare inherited metabolic diseases characterized by the accumulation of undegraded or partially degraded macromolecules within the lysosomes. This accumulation is due to deficiencies in specific lysosomal enzymes. Among the most severe LSDs are the GM2 gangliosidoses, which include Tay-Sachs and Sandhoff diseases. These neurodegenerative disorders result from mutations in the HEXA and HEXB genes, respectively, leading to a deficiency of the enzyme β-hexosaminidase A (Hex A). This deficiency causes the toxic accumulation of GM2 ganglioside, primarily in neuronal cells, leading to progressive neurological damage and, in severe infantile forms, death in early childhood.

Current therapeutic strategies for LSDs include enzyme replacement therapy (ERT) and substrate reduction therapy (SRT). However, these approaches have limitations, particularly in treating the neurological manifestations of diseases like Tay-Sachs and Sandhoff disease, due to the inability of large-molecule enzymes to cross the blood-brain barrier. Pharmacological chaperone therapy (PCT) has emerged as a promising alternative. Pharmacological chaperones are small molecules that can bind to and stabilize mutant enzymes, facilitating their proper folding and trafficking to the lysosome, thereby increasing residual enzyme activity.

This technical guide focuses on this compound, a non-carbohydrate-based small molecule identified as a potent and selective inhibitor of β-hexosaminidase and a potential pharmacological chaperone for the treatment of late-onset Tay-Sachs disease.

Mechanism of Action of this compound

This compound acts as a pharmacological chaperone for β-hexosaminidase. Many disease-causing mutations in the HEXA and HEXB genes result in misfolded but potentially functional enzyme subunits. These misfolded proteins are recognized by the endoplasmic reticulum's quality control system and targeted for premature degradation, never reaching the lysosome where they are needed.

This compound, as a competitive inhibitor, binds to the active site of the mutant β-hexosaminidase A (Hex A) and β-hexosaminidase B (Hex B) in the endoplasmic reticulum. This binding stabilizes the conformation of the mutant enzyme, allowing it to evade degradation and be correctly trafficked through the Golgi apparatus to the lysosomes. Once in the acidic environment of the lysosome, the lower pH is thought to facilitate the dissociation of this compound from the enzyme's active site, allowing the now correctly folded and localized enzyme to catabolize its substrate, GM2 ganglioside.

Quantitative Data

This compound was identified through a high-throughput screening of chemical libraries for inhibitors of human lysosomal β-N-acetyl hexosaminidase. Subsequent studies have characterized its inhibitory activity and its effect on mutant enzyme function in patient-derived cells.

| Parameter | Enzyme | Value | Reference |

| IC50 | Human HexA | 6.0 µM | [1] |

| Human HexB | 3.1 µM | [1] | |

| Ki | β-N-acetyl-D-hexosaminidase OfHex2 | 2.5 µM | [1] |

Preclinical Efficacy in Cell-Based Models:

| Cell Line | Disease Model | Treatment | Outcome | Reference |

| Fibroblasts | Adult Tay-Sachs (ATSD) | This compound | > 2-fold increase in the half-life of mutant Hex A at 44°C | [1] |

| Lysates from treated cells | Infantile Sandhoff Disease (ISD) | This compound | Dose-dependent increase in MUG hydrolysis (Hex S levels) | [1] |

Experimental Protocols

High-Throughput Screening for β-Hexosaminidase Inhibitors

The identification of this compound was the result of a high-throughput screen designed to find inhibitors of human lysosomal β-N-acetyl hexosaminidase that could act as pharmacological chaperones. A general workflow for such a screen is outlined below.

Protocol:

-

Enzyme Source: Purified human placental β-hexosaminidase A.

-

Substrate: A fluorogenic substrate such as 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG).

-

Assay Buffer: A buffer that maintains the optimal pH for the enzyme, typically a citrate/phosphate buffer at pH 4.2-4.5.

-

Procedure: a. A chemical library is dispensed into 384-well microplates. b. The enzyme and substrate are added to the wells. c. The plates are incubated at 37°C for a specified time. d. The reaction is stopped by the addition of a high pH buffer (e.g., glycine-carbonate buffer). e. The fluorescence of the product (4-methylumbelliferone) is measured using a plate reader.

-

Hit Identification: Compounds that significantly reduce the fluorescence signal compared to controls are identified as primary hits.

β-Hexosaminidase Activity Assay in Patient Fibroblasts

This assay is used to determine the effect of a pharmacological chaperone on the residual enzyme activity in cells derived from patients with lysosomal storage disorders.

Protocol:

-

Cell Culture: Fibroblasts from Tay-Sachs or Sandhoff disease patients are cultured in appropriate media.

-

Treatment: The cells are incubated with varying concentrations of this compound for a period of several days.

-

Cell Lysis: The cells are harvested and lysed to release the cellular contents, including the lysosomal enzymes.

-

Enzyme Assay: a. The cell lysate is incubated with a fluorogenic substrate (e.g., MUG for total hexosaminidase activity or MUGS, 4-methylumbelliferyl-N-acetyl-β-D-glucosamine-6-sulfate, for specific Hex A activity) in an appropriate buffer at 37°C. b. The reaction is stopped, and the fluorescence is measured.

-

Data Analysis: The enzyme activity is normalized to the total protein concentration in the cell lysate and compared between treated and untreated cells.

Conclusion and Future Directions

This compound represents a promising lead compound in the development of pharmacological chaperone therapies for GM2 gangliosidoses. Its ability to inhibit β-hexosaminidase and increase the stability and activity of mutant forms of the enzyme in patient-derived cells provides a strong rationale for further investigation.

To advance this compound towards clinical application, several critical steps are necessary:

-

In Vivo Efficacy Studies: Evaluation of this compound in animal models of Tay-Sachs and Sandhoff disease is essential to determine its ability to cross the blood-brain barrier, reduce GM2 ganglioside accumulation in the central nervous system, and ameliorate neurological symptoms.

-

Pharmacokinetic and Pharmacodynamic Studies: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is required to establish appropriate dosing regimens.

-

Toxicology Studies: Comprehensive safety and toxicology studies are necessary to identify any potential adverse effects.

-

Clinical Trials: Should preclinical studies prove successful, well-designed clinical trials will be needed to evaluate the safety and efficacy of this compound in patients with late-onset GM2 gangliosidoses.

The development of an effective oral therapy that can address the neurological deficits in Tay-Sachs and Sandhoff diseases would be a significant breakthrough for patients and their families. This compound, as a pharmacological chaperone, holds the potential to be a cornerstone of such a therapeutic strategy. Further research and development are crucial to unlocking its full therapeutic potential.

References

Investigating the Binding Kinetics of Novel Pharmacological Chaperones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of potent and effective therapeutics relies on a deep understanding of the interactions between a drug molecule and its biological target. Binding kinetics, the study of the rates of association and dissociation of a drug-target complex, provides crucial insights that extend beyond simple binding affinity. These kinetic parameters, the association rate constant (k_on_), the dissociation rate constant (k_off_), and the resulting equilibrium dissociation constant (K_D_), are increasingly recognized as critical determinants of a drug's in vivo efficacy and duration of action.[1]

This guide provides a technical overview of the principles and methodologies for investigating the binding kinetics of novel therapeutic agents. While specific binding kinetic data for a compound designated "M-31850" is not publicly available in the provided search results, we will use the context of a hypothetical sp2-iminosugar compound, this compound, targeting human lysosomal β-hexosaminidase as a pharmacological chaperone for late-onset Tay-Sachs disease, to illustrate the experimental workflows and data presentation.[2]

Core Concepts in Binding Kinetics

A comprehensive evaluation of a drug candidate's interaction with its target protein involves the determination of several key kinetic and affinity parameters. These parameters provide a quantitative description of the binding process and are essential for comparing different compounds and predicting their pharmacological behavior.

| Parameter | Symbol | Description | Importance in Drug Discovery |

| Association Rate Constant | k_on_ (or k_a_) | The rate at which the drug binds to its target. It is a measure of how quickly the drug-target complex is formed. | A rapid on-rate can lead to a faster onset of drug action. |

| Dissociation Rate Constant | k_off_ (or k_d_) | The rate at which the drug dissociates from its target. It reflects the stability of the drug-target complex. | A slow off-rate (longer residence time) can lead to a more sustained pharmacological effect, potentially allowing for less frequent dosing.[3] |

| Equilibrium Dissociation Constant | K_D_ | The ratio of k_off_ to k_on_ (K_D_ = k_off_/k_on_). It represents the concentration of drug at which 50% of the target is occupied at equilibrium. | A lower K_D_ value indicates a higher binding affinity. |

| Inhibition Constant | K_i_ | The concentration of an inhibitor required to produce 50% inhibition. For competitive inhibitors, it is related to the IC_50_ value. | Provides a standardized measure of a compound's potency as an inhibitor. |

| Half-maximal Inhibitory Concentration | IC_50_ | The concentration of an inhibitor that is required for 50% inhibition of an enzymatic reaction. | A common measure of drug potency, but it can be influenced by experimental conditions. |

Methodologies for Determining Binding Kinetics

A variety of biophysical techniques are available to measure the kinetic parameters of a drug-target interaction. The choice of method depends on factors such as the nature of the target protein, the properties of the ligand, and the required throughput.

| Experimental Technique | Principle | Advantages | Disadvantages |

| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip when a ligand in solution binds to a target immobilized on the chip. | Real-time, label-free detection; provides both kinetic (k_on_, k_off_) and affinity (K_D_) data. | Requires immobilization of the target, which can potentially alter its conformation; can be sensitive to non-specific binding. |

| Biolayer Interferometry (BLI) | Measures the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on a biosensor tip and an internal reference layer. | Real-time, label-free; higher throughput than traditional SPR; less sensitive to refractive index changes in the bulk solution. | Can have lower sensitivity for small molecule interactions compared to SPR. |

| Kinetic Enzyme Assays | Involves pre-incubating the enzyme with the inhibitor for various time periods and then initiating the reaction by adding the substrate.[4] | Can determine kinetic constants for slow-binding inhibitors and inactivators.[4] | Can be complex to set up and analyze, and the data analysis may depend heavily on the assumed binding mechanism. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when a ligand binds to a target. | Provides a complete thermodynamic profile of the interaction (enthalpy, entropy, and stoichiometry) in addition to affinity. | Does not directly measure kinetic rates (k_on_, k_off_); requires larger amounts of protein and ligand. |

| Competition Binding Assays | An unlabeled test ligand competes with a labeled tracer ligand for binding to the target. | Useful for ligands that are difficult to label directly; can be adapted to various assay formats. | Provides indirect measurement of binding kinetics; the analysis can be complex. |

Experimental Protocol: Surface Plasmon Resonance (SPR) Analysis of this compound Binding to β-Hexosaminidase

This hypothetical protocol outlines the steps for determining the binding kinetics of this compound with its target enzyme, β-hexosaminidase, using SPR.

Objective: To determine the association rate constant (k_on_), dissociation rate constant (k_off_), and equilibrium dissociation constant (K_D_) for the interaction of this compound with human lysosomal β-hexosaminidase.

Materials:

-

Recombinant human β-hexosaminidase A (HexA)

-

This compound compound

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., glycine-HCl, pH 2.5)

Methodology:

-

Immobilization of β-Hexosaminidase:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxymethylated dextran surface of the sensor chip with a 1:1 mixture of EDC and NHS.

-

Inject the purified β-hexosaminidase A solution over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

A reference flow cell is prepared similarly but without the protein to subtract non-specific binding.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in running buffer (e.g., ranging from 0.1 µM to 10 µM).

-

Inject the different concentrations of this compound over the immobilized β-hexosaminidase surface for a set association time, followed by a dissociation phase where only running buffer flows over the chip.

-

Between each concentration, regenerate the sensor surface using a short pulse of the regeneration solution to remove any bound this compound.

-

-

Data Analysis:

-

The SPR sensorgrams (response units vs. time) are recorded for each concentration of this compound.

-

The data is double-referenced by subtracting the signal from the reference flow cell and a blank buffer injection.

-

The association (k_on_) and dissociation (k_off_) rates are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).

-

The equilibrium dissociation constant (K_D_) is calculated as the ratio of k_off_ to k_on_.

-

Caption: A typical experimental workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).

Visualizing Binding and Mechanism of Action

Drug-Target Binding Model

The interaction between a drug and its target can often be described by a simple bimolecular model, which forms the basis for kinetic analysis.

References

- 1. Utilizing the Combination of Binding Kinetics and Micro-Pharmacokinetics Link in Vitro α-Glucosidase Inhibition to in Vivo Target Occupancy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sp2-Iminosugars targeting human lysosomal β-hexosaminidase as pharmacological chaperone candidates for late-onset Tay-Sachs disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Predicting biomolecular binding kinetics: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

M-31850: A Potent Competitive Inhibitor of β-Hexosaminidase Isozymes HexA and HexB

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of M-31850 on the lysosomal enzymes β-hexosaminidase A (HexA) and β-hexosaminidase B (HexB). The document details the compound's IC50 and Ki values, outlines the experimental methodologies for their determination, and presents key signaling pathways involving these enzymes.

Quantitative Inhibition Data

This compound has been identified as a potent, selective, and competitive inhibitor of both human HexA and HexB.[1] The inhibitory constants, crucial for understanding the compound's efficacy and mechanism of action, are summarized below.

| Parameter | HexA | HexB | Notes |

| IC50 | 6.0 µM[1] | 3.1 µM[1] | The concentration of this compound required to inhibit 50% of the enzyme's activity. |

| Ki | 0.8 µM[1] | - | The inhibition constant for this compound as a competitive inhibitor of Hex. The specific isozyme (HexA or a mix) was not explicitly stated in the initial high-throughput screen.[2] |

This compound also demonstrates inhibitory activity against β-N-acetyl-D-hexosaminidase OfHex2 with a Ki of 2.5 μM.

Experimental Protocols

The determination of the inhibitory activity of this compound on HexA and HexB involves enzymatic assays that measure the rate of substrate hydrolysis in the presence and absence of the inhibitor. The following protocols are based on established methods for assessing β-hexosaminidase activity.

Determination of IC50 Values

The IC50 values were determined through a high-throughput screening (HTS) assay utilizing purified human placental β-hexosaminidase.

Principle: The assay measures the enzymatic activity of HexA and HexB by monitoring the hydrolysis of a fluorogenic substrate, 4-methylumbelliferyl-N-acetyl-β-D-glucosamine (MUG). The product of this reaction, 4-methylumbelliferone (4-MU), is highly fluorescent, and its rate of formation is directly proportional to the enzyme's activity. The presence of an inhibitor, such as this compound, will decrease the rate of 4-MU production.

Materials:

-

Purified human placental HexA and HexB

-

This compound

-

4-methylumbelliferyl-N-acetyl-β-D-glucosamine (MUG) substrate

-

Assay buffer (e.g., citrate-phosphate buffer, pH 4.5)

-

Stop solution (e.g., 0.5 M glycine-carbonate buffer, pH 10.5)

-

96-well or 384-well microplates

-

Fluorometric microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer to achieve a range of concentrations.

-

Enzyme Preparation: Dilute the purified HexA or HexB enzyme in the assay buffer to a working concentration.

-

Assay Reaction:

-

Add a fixed volume of the enzyme solution to each well of the microplate.

-

Add the various concentrations of this compound to the respective wells. Include control wells with no inhibitor (100% activity) and wells with a known potent inhibitor or no enzyme (background).

-

Pre-incubate the enzyme and inhibitor for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

-

Substrate Addition: Initiate the enzymatic reaction by adding a fixed volume of the MUG substrate solution to all wells.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding the stop solution to each well. The alkaline pH of the stop solution also enhances the fluorescence of the 4-MU product.

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader with appropriate excitation (e.g., 365 nm) and emission (e.g., 450 nm) wavelengths.

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Determination of Ki and Inhibition Type

The inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive) are determined by performing enzyme kinetic studies.

Principle: This experiment involves measuring the initial reaction velocities of the enzyme at various substrate concentrations in the presence of different fixed concentrations of the inhibitor. By analyzing the data using Michaelis-Menten kinetics and Lineweaver-Burk plots, the effect of the inhibitor on the enzyme's kinetic parameters (Km and Vmax) can be determined, revealing the inhibition type and the Ki value. For this compound, it was determined to be a classic competitive inhibitor, where the Km increases and the Vmax remains unaffected with increasing inhibitor concentrations.

Procedure:

-

Assay Setup: Prepare a matrix of reaction conditions in a microplate with varying concentrations of the MUG substrate and several fixed concentrations of this compound (including a zero-inhibitor control).

-

Enzyme Addition: Initiate the reactions by adding a fixed concentration of HexA or HexB to all wells.

-

Kinetic Measurement: Monitor the increase in fluorescence over time in a kinetic plate reader. The initial velocity (rate of fluorescence increase) is determined for each condition.

-

Data Analysis:

-

Plot the initial velocities against the substrate concentrations for each inhibitor concentration to generate Michaelis-Menten curves.

-

Transform the data into a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

-

Analyze the pattern of the lines on the Lineweaver-Burk plot to determine the type of inhibition. For competitive inhibition, the lines will intersect on the y-axis.

-

Calculate the apparent Km (Km,app) from the x-intercept of each line.

-

Plot the Km,app values against the inhibitor concentrations. The slope of this line is equal to Km/Ki, from which the Ki can be calculated.

-

Signaling Pathways and Experimental Workflows

GM2 Ganglioside Degradation Pathway

HexA and HexB are critical enzymes in the lysosomal degradation pathway of glycosphingolipids. Specifically, HexA, with the assistance of the GM2 activator protein, is responsible for the hydrolysis of GM2 ganglioside. A deficiency in HexA leads to the accumulation of GM2 ganglioside, causing Tay-Sachs disease. A deficiency in both HexA and HexB results in Sandhoff disease. This compound, by inhibiting these enzymes, can modulate this pathway.

Caption: Lysosomal degradation pathway of GM2 ganglioside and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

The following diagram illustrates the logical flow of the experimental procedure to determine the IC50 value of this compound.

Caption: Workflow for determining the IC50 of this compound against HexA and HexB.

References

M-31850: A Potent and Selective Inhibitor of β-Hexosaminidase

For Researchers, Scientists, and Drug Development Professionals

Introduction

M-31850 is a potent, selective, and competitive inhibitor of β-hexosaminidase (Hex), a lysosomal enzyme crucial for the degradation of specific glycoconjugates.[1][2] This technical guide provides an in-depth overview of this compound's selectivity for β-hexosaminidase, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows. This compound's ability to act as a pharmacological chaperone for mutant forms of β-hexosaminidase makes it a compound of significant interest in the research and development of therapies for lysosomal storage disorders such as Tay-Sachs and Sandhoff disease.[3][4]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against various β-hexosaminidase isoforms and other glycosidases has been quantified to establish its potency and selectivity. The following table summarizes the key IC50 values.

| Enzyme Target | Organism/Source | IC50 (µM) | Ki (µM) | Notes |

| β-Hexosaminidase A (HexA) | Human | 6.0[1] | 0.8 | Acts as a classic competitive inhibitor. |

| β-Hexosaminidase B (HexB) | Human | 3.1 | ||

| β-N-acetyl-D-hexosaminidase OfHex2 | Ostrinia furnacalis (Asian corn borer) | 2.5 | Competitively inhibits. | |

| β-Hexosaminidase (JBHex) | Jack Bean | 280 | Significantly lower potency compared to human isoforms. | |

| β-Hexosaminidase (SpHex) | Streptomyces plicatus | >500 | Very low to no activity. | |

| SmHex | Not specified | No activity | ||

| hOGN (O-GlcNAcase) | Human | No activity |

Experimental Protocols

The determination of this compound's inhibitory activity and selectivity involves specific biochemical assays. Below are detailed methodologies for key experiments.

In Vitro β-Hexosaminidase Activity and Inhibition Assay

This protocol outlines the measurement of β-hexosaminidase activity and the determination of the inhibitory potency of compounds like this compound.

Materials:

-

96-well black microtiter plates

-

β-Hexosaminidase samples (e.g., purified human HexA, HexB, or cell lysates)

-

This compound or other test inhibitors

-

Assay Buffer (e.g., 0.1 M citrate-phosphate buffer, pH 4.1)

-

Substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (MUG) or p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc)

-

Stop Solution (e.g., 0.25 M glycine buffer, pH 10.4 or similar basic buffer to stop the reaction)

-

Microplate fluorometer or spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare the Assay Buffer to the desired pH.

-

Dissolve the substrate in the Assay Buffer to the desired concentration.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note: Include a vehicle control in the experiment as DMSO can have inhibitory effects on hexosaminidase.

-

Prepare serial dilutions of this compound in Assay Buffer.

-

-

Assay Protocol (Fluorometric using MUG):

-

Add 50 µL of the β-hexosaminidase sample to each well of the 96-well plate.

-

Add a specific volume of the this compound dilutions or vehicle control to the wells.

-

Pre-incubate the enzyme with the inhibitor for a specified time at 37°C.

-

Initiate the enzymatic reaction by adding 50 µL of the 1X Substrate solution to each well.

-

Incubate the plate at 37°C for 15-30 minutes, protected from light.

-

Stop the reaction by adding 100 µL of the Stop Solution to each well.

-

Measure the fluorescence using a microplate fluorometer at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Visualizations

Signaling Pathway: GM2 Ganglioside Degradation

The following diagram illustrates the lysosomal degradation pathway of GM2 ganglioside, a process in which β-hexosaminidase A plays a critical role. Deficiencies in this enzyme lead to the accumulation of GM2 ganglioside, characteristic of Tay-Sachs disease.

References

Methodological & Application

M-31850: Application Notes and Protocols for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

M-31850 is a potent, selective, and competitive inhibitor of the lysosomal enzyme β-hexosaminidase (Hex). It functions as a pharmacological chaperone, a small molecule that can stabilize mutant forms of an enzyme, facilitating their proper folding and trafficking from the endoplasmic reticulum (ER) to the lysosome. This mechanism is particularly relevant for late-onset Tay-Sachs and Sandhoff diseases, where specific mutations in the HEXA and HEXB genes, respectively, lead to misfolded but potentially functional HexA enzyme that is prematurely degraded. By binding to the mutant enzyme in the ER, this compound aids in its correct conformation, allowing it to pass the cell's quality control system and reach the lysosome, where it can exert its catalytic activity.

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its chaperoning effect on β-hexosaminidase.

Data Presentation

Table 1: Inhibitory Activity of this compound

| Target Enzyme | IC₅₀ | Kᵢ | Species |

| Human HexA | 6.0 µM | 0.8 µM | Human |

| Human HexB | 3.1 µM | Not Reported | Human |

| Jack Bean Hex | 280 µM | Not Reported | Canavalia ensiformis |

| Streptomyces plicatus Hex | >500 µM | Not Reported | Streptomyces plicatus |

Signaling Pathway

The mechanism of action of this compound as a pharmacological chaperone involves the cellular protein folding and trafficking pathway. A diagram illustrating this process is provided below.

Application Notes and Protocols for M-31850 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

M-31850 is a potent, selective, and competitive inhibitor of β-hexosaminidase (Hex), the enzyme deficient in Tay-Sachs and Sandhoff diseases, which are lysosomal storage disorders.[1][2][3] Specifically, mutations in the HEXA gene lead to misfolded β-hexosaminidase A (Hex A), which is retained in the endoplasmic reticulum (ER) and targeted for degradation.[2][4] this compound functions as a pharmacological chaperone, binding to and stabilizing the mutant Hex A enzyme in the ER. This stabilization facilitates its proper folding and trafficking to the lysosome, thereby increasing the cellular level of functional Hex A and helping to restore the catabolism of its primary substrate, GM2 ganglioside.

These application notes provide detailed protocols for utilizing this compound in cell-based assays to assess its efficacy as a pharmacological chaperone in cellular models of Tay-Sachs disease.

Data Presentation

Table 1: Inhibitory Activity of this compound

| Target | IC50 Value |

| Human Hexosaminidase A (Hex A) | 6.0 µM |

| Human Hexosaminidase B (Hex B) | 3.1 µM |

| Jack Bean Hexosaminidase | 280 µM |

| Streptomyces plicatus Hexosaminidase | >500 µM |

Table 2: Representative Pharmacological Chaperone Activity in Tay-Sachs Fibroblasts

| Treatment | Fold Increase in Hex A Activity | Reference |

| N-acetyl-D-glucosamine-thiazoline (NGT) | 4.3 | |

| Pyrimethamine (0.5 µg/mL) | 1.2 | |

| Pyrimethamine (1.0 µg/mL) | 2.0 |

Signaling Pathway and Mechanism of Action

This compound's mechanism of action is not through the modulation of a classical signaling cascade, but rather through the rescue of a metabolic pathway within the lysosome. The pathway involves the enzymatic degradation of GM2 gangliosides by β-hexosaminidase A. In Tay-Sachs disease, this pathway is disrupted due to deficient Hex A activity. This compound acts as a pharmacological chaperone to restore this activity.

Caption: Mechanism of this compound as a pharmacological chaperone.

Experimental Protocols

Protocol 1: Assessment of this compound Chaperone Activity in Patient-Derived Fibroblasts

This protocol outlines the treatment of fibroblasts from Tay-Sachs disease patients with this compound and the subsequent measurement of β-hexosaminidase A activity.

Materials:

-

Human fibroblast cell line from a Tay-Sachs disease patient (e.g., with the G269S mutation).

-

Wild-type human fibroblast cell line (as a positive control).

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

-

This compound (prepare a stock solution in DMSO).

-

Phosphate Buffered Saline (PBS).

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

BCA Protein Assay Kit.

-

4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG) substrate.

-

4-methylumbelliferyl-6-sulfo-N-acetyl-β-D-glucosaminide (MUGS) substrate.

-

Stop solution (e.g., 0.5 M glycine-carbonate buffer, pH 10.4).

-

96-well black, clear-bottom plates.

-

Fluorometric plate reader.

Experimental Workflow:

Caption: Workflow for assessing this compound chaperone activity.

Procedure:

-

Cell Seeding:

-

Seed Tay-Sachs patient fibroblasts and wild-type fibroblasts in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment.

-

Incubate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare dilutions of this compound in complete culture medium to achieve final concentrations ranging from 1 µM to 50 µM. Include a DMSO vehicle control.

-

Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the cells for 4 days at 37°C in a 5% CO2 incubator.

-

-

Cell Lysis:

-

After the incubation period, wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the total protein concentration of each cell lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

β-Hexosaminidase Activity Assay:

-

Prepare two sets of reactions in a 96-well black plate for each lysate: one for total Hex activity (MUG substrate) and one for Hex A activity (MUGS substrate).

-

In each well, add 10 µL of cell lysate (diluted to an appropriate concentration with lysis buffer) and 40 µL of the respective substrate solution (2 mM MUG or MUGS in 0.1 M citrate/0.2 M phosphate buffer, pH 4.4).

-

Incubate the plate at 37°C for 1 hour.

-

Stop the reaction by adding 200 µL of stop solution to each well.

-

Measure the fluorescence using a plate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no lysate).

-

Normalize the fluorescence readings to the total protein concentration of the corresponding lysate.

-

Calculate the fold increase in Hex A activity in this compound-treated cells compared to the vehicle-treated control.

-

Protocol 2: Immunofluorescence Staining for Hex A and Lysosomal Co-localization

This protocol is used to visualize the trafficking of Hex A to the lysosomes upon treatment with this compound.

Materials:

-

Tay-Sachs patient fibroblasts seeded on glass coverslips in a 24-well plate.

-

This compound.

-

4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS).

-

Primary antibody against Hex A (α-subunit).

-

Primary antibody against a lysosomal marker (e.g., LAMP-2).

-

Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594).

-

DAPI for nuclear staining.

-

Mounting medium.

-

Fluorescence microscope.

Procedure:

-

Cell Treatment:

-

Treat the fibroblasts with an effective concentration of this compound (determined from Protocol 1) or a vehicle control for 4 days.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash three times with PBS.

-

-

Blocking and Antibody Incubation:

-

Block non-specific binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary antibodies against Hex A and LAMP-2 (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate the cells with the corresponding fluorophore-conjugated secondary antibodies and DAPI (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto glass slides using mounting medium.

-

Visualize the cells using a fluorescence microscope. Co-localization of the Hex A signal (e.g., green) with the LAMP-2 signal (e.g., red) will appear as yellow in the merged image, indicating the presence of Hex A in the lysosomes.

-

Conclusion

This compound presents a promising therapeutic strategy for Tay-Sachs disease by acting as a pharmacological chaperone to rescue mutant Hex A activity. The provided protocols offer a framework for researchers to investigate the efficacy of this compound and similar compounds in relevant cell-based models. These assays are crucial for the preclinical evaluation of potential chaperone therapies for lysosomal storage disorders.

References

- 1. Hexosaminidase - Wikipedia [en.wikipedia.org]

- 2. Pharmacological Enhancement of β-Hexosaminidase Activity in Fibroblasts from Adult Tay-Sachs and Sandhoff Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological enhancement of beta-hexosaminidase activity in fibroblasts from adult Tay-Sachs and Sandhoff Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystallographic Structure of Human β-Hexosaminidase A: Interpretation of Tay-Sachs Mutations and Loss of GM2 Ganglioside Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for M-31850 In Vitro Enzyme Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

M-31850 is a potent, selective, and competitive inhibitor of β-hexosaminidase (Hex), a lysosomal enzyme crucial for the degradation of specific glycosphingolipids.[1][2] Deficiencies in β-hexosaminidase activity lead to severe neurodegenerative lysosomal storage disorders, such as Tay-Sachs and Sandhoff diseases. This compound's ability to act as a pharmacological chaperone for certain mutant forms of Hex A makes it a valuable tool in the research and development of potential therapeutics for these conditions.[2][3] This document provides detailed application notes and a comprehensive protocol for conducting an in vitro enzyme inhibition assay to characterize the inhibitory activity of this compound against β-hexosaminidase.

Mechanism of Action

This compound functions as a classic competitive inhibitor of β-hexosaminidase.[1] In this model, the inhibitor binds to the active site of the enzyme, thereby preventing the substrate from binding and catalysis from occurring. This interaction is reversible, and its effect can be overcome by increasing the substrate concentration. The competitive inhibition mechanism is characterized by an increase in the Michaelis constant (Km) with no change in the maximum reaction velocity (Vmax) in the presence of the inhibitor.

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the quantitative data for this compound's inhibitory activity against various β-hexosaminidase enzymes.

| Enzyme Target | Inhibitor | IC50 | Ki | Inhibition Type | Reference |

| Human β-hexosaminidase A (HexA) | This compound | 6.0 µM | 0.8 µM | Competitive | |

| Human β-hexosaminidase B (HexB) | This compound | 3.1 µM | Not Reported | Not Reported | |

| β-N-acetyl-D-hexosaminidase (OfHex2) | This compound | Not Reported | 2.5 µM | Competitive | |

| Jack Bean β-hexosaminidase (JBHex) | This compound | 280 µM | Not Reported | Not Reported | |

| Streptomyces plicatus β-hexosaminidase (SpHex) | This compound | >500 µM | Not Reported | Not Reported |

Experimental Protocols

This section details the methodology for an in vitro enzyme inhibition assay using a fluorogenic substrate.

Materials and Reagents

-

Enzyme: Purified human β-hexosaminidase A (HexA) or cell lysate containing the enzyme.

-

Inhibitor: this compound

-

Substrate: 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG)

-

Buffer: 0.1 M Citrate-Phosphate buffer (pH 4.4)

-

Stop Solution: 0.2 M Glycine-NaOH buffer (pH 10.7)

-

Solvent for Inhibitor: Dimethyl sulfoxide (DMSO)

-

Assay Plate: 96-well black, flat-bottom microplate

-

Instrumentation: Fluorescence microplate reader (Excitation: 365 nm, Emission: 450 nm)

Experimental Workflow Diagram

Caption: Workflow for the this compound in vitro enzyme inhibition assay.

Step-by-Step Protocol

-

Preparation of Reagents:

-

Assay Buffer: Prepare a 0.1 M Citrate-Phosphate buffer and adjust the pH to 4.4.

-

Substrate Stock Solution: Dissolve MUG in the assay buffer to a final concentration of 1 mM. Store protected from light.

-

Inhibitor Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Enzyme Solution: Dilute the purified human β-hexosaminidase A in the assay buffer to a working concentration that yields a linear reaction rate over the desired time course.

-

-

Assay Procedure:

-

Inhibitor Preparation: Perform serial dilutions of the this compound stock solution in the assay buffer to obtain a range of desired concentrations. Include a vehicle control (DMSO) without the inhibitor.

-

Assay Plate Setup: To each well of a 96-well microplate, add the following in order:

-

50 µL of assay buffer

-

10 µL of the diluted this compound solution or vehicle control.

-

20 µL of the diluted enzyme solution.

-

-

Pre-incubation: Gently mix the contents of the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding 20 µL of the MUG substrate solution to each well.

-